(2S,5S)-Fmoc-5-amino-1,2,4,5,6,7-hexahydro-azepino [3,2,1-HI] indole-4-one-2-carboxylic acid
Overview
Description
“(2S,5S)-Fmoc-5-amino-1,2,4,5,6,7-hexahydro-azepino [3,2,1-HI] indole-4-one-2-carboxylic acid” is a biochemical compound used for proteomics research . It has a molecular weight of 468.51 . The compound appears as a white to off-white powder .
Molecular Structure Analysis
The IUPAC name for this compound is (2S,5S)-5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxo-1,2,4,5,6,7-hexahydroazepino[3,2,1-hi]indole-2-carboxylic acid . The InChI code is 1S/C28H24N2O5/c31-26-23(13-12-16-6-5-7-17-14-24(27(32)33)30(26)25(16)17)29-28(34)35-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,22-24H,12-15H2,(H,29,34)(H,32,33)/t23-,24-/m0/s1 .Physical And Chemical Properties Analysis
This compound is a white to off-white powder . It has a molecular weight of 468.51 . The compound should be stored at 0 - 8°C .Scientific Research Applications
Synthesis and Applications
Angiotensin-Converting Enzyme Inhibition : A synthetic approach towards this compound has been applied in designing a potent and orally active inhibitor of angiotensin-converting enzyme (ACE), demonstrating its potential in medicinal chemistry (Lombaert et al., 1994).
Solid-Phase Peptide Synthesis : This compound has been used in the solid-phase synthesis of peptide alcohols via the Fmoc strategy, showing its versatility in peptide chemistry (Hsieh et al., 1998).
Peptidomimetic Chemistry : Its role in the synthesis of peptides containing Hao and natural amino acids indicates its importance in creating hydrogen-bonding surfaces for peptidomimetic applications (Nowick et al., 2000).
Designing Constrained Heterocyclic γ-Amino Acids : The compound has been instrumental in the creation of constrained heterocyclic γ-amino acids, which are valuable for mimicking protein secondary structures (Mathieu et al., 2015).
Functional Applications
Functional Materials Fabrication : Its modification with the Fmoc group has been explored for the fabrication of functional materials, indicating its potential in various applications including bio-templating, drug delivery, and therapeutic properties (Tao et al., 2016).
Peptide Synthesis Enhancements : The use of Fmoc amino acids in solid-phase peptide synthesis has led to significant advancements in the synthesis of biologically active peptides and small proteins (Fields & Noble, 2009).
Glycopeptide Synthesis : It has been used in glycosylation processes for the synthesis of glycopeptides, illustrating its utility in the creation of complex molecular structures (Elofsson et al., 1991).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,11S)-11-(9H-fluoren-9-ylmethoxycarbonylamino)-12-oxo-1-azatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O5/c31-26-23(13-12-16-6-5-7-17-14-24(27(32)33)30(26)25(16)17)29-28(34)35-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,22-24H,12-15H2,(H,29,34)(H,32,33)/t23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNOPJNRVODSCV-ZEQRLZLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)CC(N3C(=O)C1NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C3C(=CC=C2)C[C@H](N3C(=O)[C@H]1NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373297 | |
Record name | (2S,5S)-5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-1,2,4,5,6,7-hexahydroazepino[3,2,1-hi]indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid | |
CAS RN |
204326-24-9 | |
Record name | (2S,5S)-5-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1,2,4,5,6,7-hexahydro-4-oxoazepino[3,2,1-hi]indole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204326-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S,5S)-5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-1,2,4,5,6,7-hexahydroazepino[3,2,1-hi]indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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